molecular formula C9H16N4O3 B2909106 N-(3-Ethoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine CAS No. 1429418-91-6

N-(3-Ethoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B2909106
CAS No.: 1429418-91-6
M. Wt: 228.252
InChI Key: ZVJGNKRJUCKWLI-UHFFFAOYSA-N
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Description

N-(3-Ethoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine is a high-purity chemical compound supplied for research and development purposes. As a member of the 1-methyl-4-nitro-1H-pyrazol-3-amine family, this compound features a unique substitution at the N-3 position with a 3-ethoxypropyl group, which can influence its solubility and reactivity profile. This structural motif is common in the synthesis of specialized heterocyclic compounds and is of significant interest in various research fields . The compound's core structure is closely related to other well-characterized analogs such as N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine and N-Butyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine, suggesting its potential utility as a key synthetic intermediate . Patented methods for preparing similar 1,3,4-substituted pyrazoles often involve the reaction of hydrazones or hydrazines with specific carbonyl compounds, indicating its potential role in the development of novel chemical entities for agrochemical or pharmaceutical research . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult all relevant safety data sheets prior to handling.

Properties

IUPAC Name

N-(3-ethoxypropyl)-1-methyl-4-nitropyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O3/c1-3-16-6-4-5-10-9-8(13(14)15)7-12(2)11-9/h7H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJGNKRJUCKWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NN(C=C1[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine typically involves the reaction of 3-ethoxypropylamine with 1-methyl-4-nitro-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature and stirred for a certain period to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxypropyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles can be used to substitute the ethoxypropyl group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-(3-Ethoxypropyl)-1-methyl-4-amino-1H-pyrazol-3-amine.

Scientific Research Applications

N-(3-Ethoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Ethoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Key Observations :

  • The nitro group at position 4 is a strong electron-withdrawing group, influencing reactivity and stability, a feature shared with .

Comparison of Yields :

  • N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine: 17.9% yield .
  • β-cyclodextrin complexes (e.g., compound 12 in ): High yields (≈85%) due to stabilization effects.

Physicochemical Properties

Solubility and Stability:

  • The 3-ethoxypropyl group likely increases water solubility compared to analogs with hydrophobic substituents (e.g., isopropyl in ).
  • Nitro groups generally reduce thermal stability but enhance electrophilic reactivity, as seen in nitro-pyrazole explosives and pharmaceuticals .

Spectroscopic Data:

  • IR: Pyrazole amines with nitro groups show characteristic NO₂ stretches near 1520–1350 cm⁻¹. Ethoxypropyl chains exhibit C-O-C stretches ≈1100 cm⁻¹ .
  • NMR : Methyl groups on pyrazole (e.g., 1-Me in the target compound) resonate near δ 3.0–3.5 ppm, while ethoxypropyl protons appear as multiplets near δ 1.2–3.7 ppm .

Biological Activity

N-(3-Ethoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine is a chemical compound belonging to the pyrazole class, characterized by its unique structure that includes an ethoxypropyl group, a methyl group, and a nitro group. This compound has garnered interest in various fields of research due to its potential biological activities, which include antimicrobial and anti-inflammatory properties.

Molecular Formula: C9H14N4O2
Molecular Weight: 214.23 g/mol
CAS Number: 1429418-91-6

The synthesis of this compound typically involves the reaction of 3-ethoxypropylamine with 1-methyl-4-nitro-1H-pyrazole under controlled conditions, often utilizing solvents like ethanol or methanol and catalysts to enhance yield and purity.

The biological activity of this compound can be attributed to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates interact with various cellular components, potentially leading to significant biological effects. The compound's mechanism of action may involve:

  • Oxidation and Reduction Reactions: The nitro group can be reduced to an amino group, altering its biological interactions.
  • Substitution Reactions: The ethoxypropyl group may be substituted with other functional groups, enhancing its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's structure allows it to penetrate bacterial cell membranes, disrupting cellular functions.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has shown potential anti-inflammatory effects in preclinical models. The compound appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in animal studies.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against common pathogens in clinical settings. Results indicated that the compound effectively reduced bacterial load in infected tissue samples, demonstrating its potential as a therapeutic agent in treating infections.

Case Study 2: In Vivo Anti-inflammatory Effects

In a controlled animal model of inflammation, administration of this compound resulted in a significant decrease in paw edema compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells and lower levels of cytokines such as TNF-alpha and IL-6.

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